{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C24H27FN4O2 and a molecular weight of 422.5 g/mol
Preparation Methods
The synthesis of {1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the piperazine and fluorobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the compound’s integrity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperazine rings.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenoxy positions, using common reagents like halogens or alkylating agents.
Scientific Research Applications
{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives, such as:
- 1-({1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-fluorobenzyl)piperazine
- 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications .
Properties
IUPAC Name |
[1-[(2,5-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-18-3-4-19(2)23(15-18)31-17-29-10-9-22(26-29)24(30)28-13-11-27(12-14-28)16-20-5-7-21(25)8-6-20/h3-10,15H,11-14,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMHCHNOIUIOKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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